N-[4-(dihydroxyamino)-2-methylphenyl]benzamide
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Overview
Description
N-[4-(dihydroxyamino)-2-methylphenyl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, industrial processes, and biological research. This compound is characterized by the presence of a benzamide moiety with a dihydroxyamino group and a methyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dihydroxyamino)-2-methylphenyl]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the continuous flow process is often employed for the synthesis of benzamide derivatives. For instance, a microreactor system can be used to synthesize N-[3-amino-4-methylphenyl]benzamide by acylating 4-methylbenzene-1,3-diamine with benzoic anhydride . This method allows for precise control over reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dihydroxyamino)-2-methylphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[4-(dihydroxyamino)-2-methylphenyl]benzamide has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-[4-(dihydroxyamino)-2-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways. The dihydroxyamino group can form hydrogen bonds with target proteins, influencing their activity. This compound may also inhibit certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Similar in structure but with an amino group instead of a dihydroxyamino group.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Contains a hydroxy and nitro group, showing moderate antibacterial activities.
Uniqueness
N-[4-(dihydroxyamino)-2-methylphenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dihydroxyamino group allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
500586-78-7 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[4-(dihydroxyamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C14H14N2O3/c1-10-9-12(16(18)19)7-8-13(10)15-14(17)11-5-3-2-4-6-11/h2-9,18-19H,1H3,(H,15,17) |
InChI Key |
HQGYVVWEJAHJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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